molecular formula C17H24O4 B1254043 dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate

dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate

Cat. No. B1254043
M. Wt: 292.4 g/mol
InChI Key: PGWDGWLUCSHIJA-XUJVJEKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate is a natural product found in Persicaria viscosa and Persicaria lapathifolia with data available.

Scientific Research Applications

Azulene Synthesis

Research by Kuroda et al. (1998) involved the thermolysis of certain derivatives under catalytic dehydrogenation conditions, leading to the formation of dimethyl azulene dicarboxylates. This study contributes to the understanding of azulene synthesis, a significant area in organic chemistry research (Kuroda et al., 1998).

Chemical Rearrangements

Bernhard et al. (1985) demonstrated that dimethyl heptalene dicarboxylates undergo rearrangements at high temperatures, yielding 1,3-dicarboxylates. This research is pivotal in understanding the thermal reactions and stability of these compounds (Bernhard et al., 1985).

Enantioselective Synthesis

Bernhard et al. (1985) also showed that dimethyl heptalenes can be resolved into enantiomeres using optically active primary or secondary amines. This finding is important for the enantioselective synthesis of complex organic molecules (Bernhard et al., 1985).

Medicinal Chemistry Applications

Yamamoto et al. (1999) explored the synthesis of specific compounds utilizing derivatives of dimethyl azulene for potential medicinal applications, demonstrating the relevance of these compounds in drug synthesis and pharmacology (Yamamoto et al., 1999).

Anti-Bacterial Properties

Datta et al. (2007) isolated new sesquiterpenes from the chloroform extract of Polygonum viscosum, exhibiting significant anti-bacterial properties against drug-resistant bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Datta et al., 2007).

properties

Product Name

dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

dimethyl (3aR,7R,8aS)-7-propan-2-yl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate

InChI

InChI=1S/C17H24O4/c1-10(2)11-5-6-13(16(18)20-3)12-7-8-14(15(12)9-11)17(19)21-4/h6,8,10-12,15H,5,7,9H2,1-4H3/t11-,12+,15+/m1/s1

InChI Key

PGWDGWLUCSHIJA-XUJVJEKNSA-N

Isomeric SMILES

CC(C)[C@@H]1CC=C([C@@H]2CC=C([C@H]2C1)C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)C1CC=C(C2CC=C(C2C1)C(=O)OC)C(=O)OC

synonyms

1,4-dimethoxycarbonyl-7-(1-methylethyl)- 3,3a,6,7,8,8a-hexahydroazulene
viscoazucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate
Reactant of Route 3
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate
Reactant of Route 4
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate
Reactant of Route 5
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Reactant of Route 5
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl (3aR,7R,8aS)-7-isopropyl-3,3a,6,7,8,8a-hexahydroazulene-1,4-dicarboxylate

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